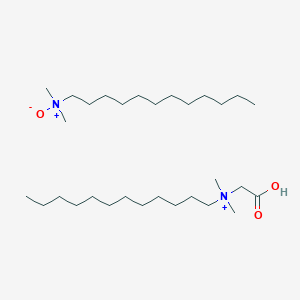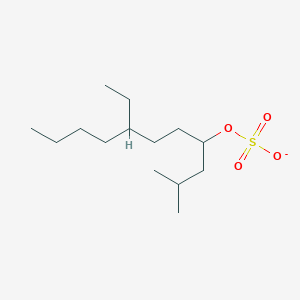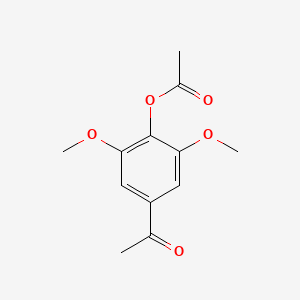![molecular formula C17H15N5O B1229154 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1229154.png)
7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown potential in analgesic activity. A study by (Gein et al., 2021) synthesized these derivatives and tested their analgesic properties using the acetic acid-induced writhing test. The results indicated that these compounds have comparable analgesic activity to metamizole sodium and exhibit low toxicity.
Synthesis and Structural Applications
The synthesis and structural applications of derivatives of 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been explored. (Sidorenko & Orlov, 2008) detailed the synthesis of tetrahydrotetrazolo[5,1-b]quinazolines via reactions with α,β-unsaturated carbonyl compounds, leading to the creation of aromatic tetrazoloquinazolines.
Corrosion Inhibition
Compounds similar to 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been utilized in corrosion inhibition. (Mahgoub et al., 2010) reported on heterocyclic compounds used to inhibit corrosion in cooling water systems, demonstrating their efficiency in protecting carbon steel and stainless steels from corrosion.
Biological Applications
Various biological applications of these derivatives have been studied. For instance, (Lunagariya et al., 2018) researched the synthesis of cyclometalated platinum(II) complexes using these derivatives for antibacterial and cytotoxicity studies.
Antimicrobial Activity
The antimicrobial activity of similar compounds has also been examined. (Gein et al., 2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial properties.
DNA Interaction and Cytotoxicity
Research on the interaction with DNA and cytotoxicity of copper(II) complexes involving these derivatives has been conducted. (Haleel et al., 2019) synthesized N-benzoylated mononuclear copper(II) complexes and investigated their binding with DNA and cytotoxicity against various cancerous cell lines.
Fluorescence and Photophysical Properties
Compounds based on 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been studied for their fluorescence and photophysical properties. (Castillo et al., 2018) explored the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidines, showing promising results for their use in detecting biologically or environmentally relevant species.
Eigenschaften
Produktname |
7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
|---|---|
Molekularformel |
C17H15N5O |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
7-(2-methoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15N5O/c1-23-16-10-6-5-9-13(16)15-11-14(12-7-3-2-4-8-12)18-17-19-20-21-22(15)17/h2-11,15H,1H3,(H,18,19,21) |
InChI-Schlüssel |
QEPAMOFAUJRUIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)


![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)


![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)

